molecular formula C11H14FNO2 B8621224 Ethyl 2-(4-amino-3-fluorophenyl)propanoate

Ethyl 2-(4-amino-3-fluorophenyl)propanoate

Cat. No. B8621224
M. Wt: 211.23 g/mol
InChI Key: UXHLBQPDUXOYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-amino-3-fluorophenyl)propanoate is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-amino-3-fluorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-amino-3-fluorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(4-amino-3-fluorophenyl)propanoate

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl 2-(4-amino-3-fluorophenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-3-15-11(14)7(2)8-4-5-10(13)9(12)6-8/h4-7H,3,13H2,1-2H3

InChI Key

UXHLBQPDUXOYBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC(=C(C=C1)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-Amino-3-fluorophenyl)propionic acid (1 g, 5.459 mmol) in EtOH was added SOCl2 (0.6 ml, 8.189 mmol) at 0° C. The mixture was stirred for 2 hours at room temperature and then SOCl2 was removed under reduced pressure. The residue was diluted with EtOAc and washed with a saturated NaHCO3 solution. The resulting mixture was dried over MgSO4 and concentrated. The residue was purified by column chromatography to afford ethyl 2-(4-amino-3-fluorophenyl)propanoate (1 g, 87%).
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1 g
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0.6 mL
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Synthesis routes and methods II

Procedure details

A suspension of ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (8.3 g, 34.41 mmol) and Pd/C (10% Pd) in EtOH (170 mL) was hydrogenated for 1 h under a hydrogen atmosphere (2.5 bar, 22° C.). The suspension was removed by filtration, concentrated under vacuum and purified by column chromatography (SiO2, ethyl acetate/hexane 1:5) to obtain ethyl 2-(4-amino-3-fluorophenyl)propanoate (6.4 g, 77%).
Quantity
8.3 g
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170 mL
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